
(+)-Taxifolin(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-taxifolin(1-) is a flavonoid oxoanion that is the conjugate base of (+)-taxifolin, arising from selective deprotonation of the 7-hydroxy group; major species at pH 7.3. It is a conjugate base of a (+)-taxifolin.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Properties
(+)-Taxifolin is recognized for its potent antioxidant capabilities. It effectively scavenges free radicals, thereby protecting cells from oxidative stress. Research indicates that it can inhibit the production of reactive oxygen species (ROS) and reduce inflammation markers such as interleukin-1β (IL-1β) in various cell types, including human umbilical vein endothelial cells (HUVECs) and THP-1 monocytes .
Key Findings:
- Scavenging Activity : Taxifolin exhibits high efficacy in scavenging hydroxyl radicals (·OH), DPPH radicals, and ABTS+ radicals .
- Inflammation Reduction : It suppresses IL-1β production by decreasing intracellular ROS levels .
Neuroprotective Effects
Recent studies have highlighted (+)-Taxifolin's potential in neuroprotection , particularly concerning conditions like cerebral amyloid angiopathy (CAA). A notable case study involved a 42-year-old patient with recurrent lobar intracerebral hemorrhage who demonstrated clinical improvement after taxifolin administration. Imaging studies indicated a significant reduction in amyloid-β deposition over time .
Case Study Summary:
- Patient Profile : Young male with a history of traumatic brain injury.
- Treatment Outcome : 24% decrease in global standardized uptake value ratio (SUVR) at 10 months post-treatment, correlating with improved neurological function .
Anticancer Potential
(+)-Taxifolin has shown promise as a chemopreventive agent in various cancer models. It targets key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway. Molecular dynamics simulations suggest that taxifolin binds to the rapamycin binding site of mTOR, inhibiting its activity .
Research Highlights:
- Cancer Cell Studies : Taxifolin has demonstrated inhibitory effects on glioblastoma multiforme and colon cancer cells through antioxidant mechanisms .
- Mechanism of Action : It disrupts cellular signaling pathways that promote tumor growth and survival.
Cardiovascular Health
The compound's ability to enhance cardiovascular health is supported by its anti-inflammatory and antioxidant properties. Studies indicate that taxifolin can reduce oxidative stress in endothelial cells, thereby improving vascular function and offering protective effects against cardiovascular diseases .
Antimicrobial Activity
Research has also identified (+)-Taxifolin as having antimicrobial properties , effective against various pathogens. This aspect underscores its potential use in developing natural antimicrobial agents for therapeutic applications .
Data Summary Table
Analyse Des Réactions Chimiques
Acidic Hydrolysis of Glycosidic Bonds
(+)-Taxifolin(1-) participates in glycoside hydrolysis under acidic conditions. In a study using 1 M HCl at 80°C , astilbin (taxifolin-3-O-rhamnoside) hydrolyzed completely to taxifolin within 45 minutes :
Time (min) | Astilbin Remaining (%) | Taxifolin Formed (%) | Total Recovery (%) |
---|---|---|---|
0 | 100 | 0 | 100 |
10 | 12.5 | 84.1 | 96.6 |
45 | 0 | 92.3 | 92.3 |
The reaction follows first-order kinetics with an activation energy (Ea) of 48.9 kJ/mol derived from Arrhenius plots (R2=0.954) . Hydrolysis proceeds via protonation of the glycosidic oxygen, leading to cleavage of the rhamnoside bond.
Alkaline Degradation Pathways
Under alkaline conditions (1 mM NaOH), (+)-taxifolin(1-) undergoes rapid decomposition. Fukui function analysis (f+ and f−) identified C4 and C7 as nucleophilic attack sites, with dimerization observed as the primary degradation pathway :
Condition | Degradation Product | Stability Class | Key Observations |
---|---|---|---|
1 mM NaOH, RT | Taxifolin dimers | Class 1 (Unstable) | 90% degradation in 24 hr |
2 M HCl, 80°C | Taxifolin aglycone | Class 3 (Moderate) | Partial decomposition |
Alkaline instability is attributed to deprotonation at phenolic hydroxyl groups, enhancing electron density at reactive sites .
Radical Scavenging Mechanisms
(+)-Taxifolin(1-) demonstrates potent radical scavenging via electron transfer (ET) and hydrogen atom transfer (HAT) mechanisms :
Radical Type | IC₅₀ (μM) | Mechanism | pH Dependency |
---|---|---|---|
- OH | 0.4 | HAT + Fe²⁺ chelation | None |
DPPH- | 1.6 | ET | None |
ABTS⁺- | 0.7 | ET | None |
PTIO- | 0.5–2.6 | pH-dependent H⁺ transfer | pH 5.0–9.0 |
At pH >7, PTIO- scavenging efficiency increases due to deprotonation of hydroxyl groups, facilitating electron donation .
Metal Ion Interactions
(+)-Taxifolin(1-) binds Fe²⁺ and Cu²⁺ , forming stable complexes that modulate redox activity :
Metal Ion | Binding Constant (Log K) | UV-Vis Peaks (nm) | Observed Effect |
---|---|---|---|
Fe²⁺ | 5.2 | 433, 721 | Green complex formation |
Cu²⁺ | 4.8 | 460 | Redox potential shift |
Fe²⁺ binding inhibits Fenton reaction-driven - OH generation, while Cu²⁺ binding enhances reducing capacity .
Biochemical Transformations
Enzymatic metabolism of (+)-taxifolin(1-) includes:
Enzyme | Reaction | Product |
---|---|---|
Taxifolin 8-monooxygenase | Oxidation + O₂ incorporation | 2,3-Dihydrogossypetin |
Leucocyanidin oxygenase | α-Ketoglutarate-dependent oxidation | cis-Dihydroquercetin |
These reactions highlight its role in plant secondary metabolism and potential biosynthetic applications .
Q & A
Basic Research Questions
Q. What are the primary methodologies for synthesizing (+)-Taxifolin in microbial systems, and how can metabolic engineering improve yield?
(+)-Taxifolin is commonly synthesized via heterologous biosynthesis in engineered microbial hosts like Yarrowia lipolytica. Key steps include introducing genes for flavonoid biosynthesis (e.g., chalcone synthase, flavanone 3-hydroxylase) and optimizing precursor availability (e.g., naringenin). Metabolic engineering strategies such as gene knockout/overexpression and flux balance analysis (FBA) can identify bottlenecks (e.g., NADPH/ATP limitations) to enhance yield . Intermediate metabolites like eriodictyol (89.2 mg/L) and dihydrokaempferol (21.7 mg/L) should be monitored to assess pathway efficiency .
Q. How does (+)-Taxifolin exert antioxidant effects in oxidative stress models, and what biomarkers are critical for validation?
(+)-Taxifolin reduces oxidative damage by scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidants (e.g., glutathione, superoxide dismutase). In rat models, biomarkers like malondialdehyde (MDA, lipid peroxidation marker), creatine kinase (CK, muscle damage), and glutathione (GSH) levels are essential. For example, Taxifolin reversed sunitinib-induced oxidative muscle damage by lowering MDA (from 8.2 to 3.1 nmol/mg protein) and increasing GSH (from 12.4 to 22.7 µmol/g protein) .
Q. What in vitro assays are recommended to evaluate (+)-Taxifolin’s antibacterial activity against drug-resistant pathogens?
Use resazurin-based viability assays to quantify dose-dependent bacterial growth inhibition (e.g., against vancomycin-resistant Staphylococcus aureus). Biofilm formation can be assessed via crystal violet staining or confocal microscopy. Taxifolin reduced VRSA biofilm by 60% at 128 µg/mL . Compare results with other flavonoids (e.g., quercetin) to contextualize efficacy.
Advanced Research Questions
Q. How can genome-scale metabolic modeling (GSM) resolve contradictions in Taxifolin biosynthesis pathway efficiency across microbial strains?
GSM combined with Pareto frontier analysis identifies competing reactions (e.g., precursor diversion to byproducts like DHK) and predicts optimal gene modifications. For Y. lipolytica, single-gene deletion simulations revealed that blocking ERG1 (squalene epoxidase) increased Taxifolin yield by 38% by redirecting acetyl-CoA flux . Validate predictions via 13C metabolic flux analysis to resolve discrepancies between in silico and experimental yields.
Q. What experimental designs address variability in Taxifolin’s pro-apoptotic mechanisms across cancer types (e.g., pancreatic vs. breast cancer)?
Pancreatic cancer studies show Taxifolin induces apoptosis via HIF-1α suppression (e.g., 50% reduction in HIF-1α at 50 µM), while breast cancer models link it to β-catenin-mediated epithelial-mesenchymal transition. Use multi-omics (transcriptomics/Western blot) to map pathway-specific markers (e.g., Bax/Bcl-2 ratio, caspase-3 activation). Cross-validate with siRNA knockdowns (e.g., HIF-1α siRNA) to confirm mechanism specificity .
Q. How can crossover clinical trial designs minimize confounding factors when assessing Taxifolin’s neurocognitive effects in humans?
In randomized, double-blind crossover trials (e.g., n=30 healthy adults), administer Taxifolin-rich foods and placebo in alternating phases with washout periods. Use serial subtraction tasks to quantify cognitive improvements (e.g., 15% increase in correct answers post-Taxifolin) and RNA-seq to track granulocyte-enriched genes (e.g., LYZ, MPO) linked to foreign substance clearance. Control for circadian rhythms and dietary variables .
Q. What strategies reconcile dose-dependent discrepancies in Taxifolin’s antibiofilm activity across bacterial isolates?
Standardize biofilm assays using microtiter plates and normalize data to bacterial growth curves. Taxifolin’s biofilm inhibition varies by strain (e.g., 40–70% reduction at 64–256 µg/mL). Use confocal microscopy to visualize biofilm architecture disruption and correlate with quorum-sensing gene expression (e.g., agr system in S. aureus) .
Q. Methodological Guidance
Q. How should researchers design in vivo studies to evaluate Taxifolin’s neuroprotection against neurotoxins (e.g., acrylamide)?
- Animal models : Use Wistar rats (n=6/group) divided into control, toxin-only (e.g., acrylamide 25 mg/kg), and toxin+Taxifolin (50 mg/kg) groups .
- Endpoints : Measure oxidative stress markers (MDA, SOD), histopathology (H&E staining for neuronal damage), and behavioral tests (e.g., Morris water maze).
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests; report effect sizes for clinical relevance.
Q. What integrative approaches link Taxifolin’s transcriptomic effects to phenotypic outcomes in human trials?
Combine RNA-seq data (e.g., differential expression of HLA-DRA, CXCR4) with functional enrichment analysis (DAVID/KEGG) to identify pathways (e.g., phagosome activation). Validate via qPCR and correlate with phenotypic metrics (e.g., reduced fatigue scores) using multivariate regression .
Q. Data Analysis & Reporting
Q. How should researchers present contradictory findings on Taxifolin’s immune modulation (e.g., pro- vs. anti-inflammatory)?
Contextualize results by model system: In cancer, Taxifolin suppresses pro-inflammatory cytokines (e.g., IL-6 via HIF-1α), while in infection models, it enhances leukocyte immune responses. Use meta-analysis frameworks (e.g., PRISMA) to synthesize data and highlight dose- or context-dependent effects .
Q. What statistical methods are optimal for analyzing dose-response relationships in Taxifolin’s bioactivity studies?
Apply nonlinear regression (e.g., log-dose vs. response) to calculate EC50/IC50 values. For antimicrobial assays, use PROBIT analysis to determine MIC90. Report 95% confidence intervals and assess goodness-of-fit (R² ≥0.9) .
Propriétés
Formule moléculaire |
C15H11O7- |
---|---|
Poids moléculaire |
303.24 g/mol |
Nom IUPAC |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-4-oxo-2,3-dihydrochromen-5-olate |
InChI |
InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/p-1/t14-,15+/m0/s1 |
Clé InChI |
CXQWRCVTCMQVQX-LSDHHAIUSA-M |
SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
SMILES isomérique |
C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
SMILES canonique |
C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)[O-])O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.